2-Hydroxyethyl methacrylate
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxyethyl methacrylate (HEMA) primarily targets the skin and the reproductive system . It is a semi-volatile, monofunctional methacrylate monomer of low viscosity . It is used in a variety of applications, including UV inks, adhesives, lacquers, dental materials, and artificial nails .
Mode of Action
HEMA is an ester and can be targeted by esterases in the organism, leading to its degradation . During polymerization, HEMA acts as a crosslinking agent . It readily polymerizes and is used to synthesize hydrogels for biomedical applications .
Biochemical Pathways
HEMA is involved in the polymerization pathway . It is used in the synthesis of biologically functional poly (this compound) (PHEMA) copolymers . The water swelling properties of HEMA are enhanced by copolymerization with more hydrophilic monomers .
Pharmacokinetics
The pharmacokinetics of HEMA involve its absorption, distribution, metabolism, and elimination. It is known to undergo enzymatic hydrolysis . .
Result of Action
The primary result of HEMA’s action is the formation of polymers. It is used to synthesize hydrogels for biomedical applications . It has been reported to induce genotoxic effects . It can also cause contact allergy when it is uncured .
Action Environment
The action of HEMA can be influenced by environmental factors. For instance, it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators . It is also important to note that HEMA causes allergy when it is uncured .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl Methacrylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary product of this compound degradation is methacrylic acid . This monomer, soluble in water, gives a hydrogel after polymerization whose applications in biomedical fields are important .
Cellular Effects
This compound has been reported to induce genotoxic effects in human gingival fibroblasts, possibly through methacrylic acid, an immediate product of its degradation . It also induces a concentration-dependent increase in mitochondrial dysfunction and the intrinsic caspase pathway, including the activation of caspase-3 and caspase-9 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thermally-induced free-radical polymerization of this compound is supported by a high electric field .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces DNA damage in human gingival fibroblasts, which is not persistent and is removed during a 120 min repair incubation . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is known that this compound may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethylene glycol or by the reaction of methacrylic acid with ethylene oxide . The reaction typically involves heating the reactants to a temperature range of 65-70°C and maintaining the reaction for 2-3 hours . The product is then purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of catalysts such as magnetic zeolite molecular sieves can enhance the reaction efficiency and yield . Additionally, methods like precipitation polymerization, polymerization in the presence of salts, and electrospinning are employed to produce macroporous hydrogels based on this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(this compound) (pHEMA), which is used in biomedical applications.
Esterification: It can react with carboxylic acids to form esters, often using catalysts like N,N’-dicyclohexyl-carbodiimide and 4-(dimethylamino) pyridine.
Crosslinking: During polymerization, it can act as a crosslinking agent, especially when combined with other methacrylates.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobis(isobutyronitrile) at temperatures ranging from 60-70°C.
Esterification: Catalyzed by N,N’-dicyclohexyl-carbodiimide and 4-(dimethylamino) pyridine in the presence of N,N-dimethylformamide.
Major Products:
Poly(this compound) (pHEMA): A hydrophilic polymer used in various biomedical applications.
Ester Derivatives: Formed through esterification reactions with carboxylic acids.
Scientific Research Applications
2-Hydroxyethyl methacrylate has a wide range of applications in scientific research, including:
Biomedical Applications: It is used to produce hydrogels for tissue engineering, wound healing, and drug delivery systems.
Dental Materials: It is a key component in dental adhesives and composite resins.
Comparison with Similar Compounds
- Ethylene glycol dimethacrylate
- Hydroxypropyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
Properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHKFSMXKNTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-16-5, 9016-69-7, 25736-86-1 | |
Record name | Poly(2-hydroxyethyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol monomethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7022128 | |
Record name | 2-Hydroxyethyl methacrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Boiling Point |
67 °C @ 3.5 mm Hg, 250 °C (calculated) | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
97 °C (closed cup), 97 °C c.c. | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Miscible with water and soluble in common org solvents, Solubility in water: miscible | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Pressure |
0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Color/Form |
Clear mobile liquid | |
CAS No. |
868-77-9, 12676-48-1 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-Hydroxyethyl methacrylate | |
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Record name | Methacrylic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Melting Point |
FP: -12 °C | |
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Retrosynthesis Analysis
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